molecular formula C7H10O4 B13683305 2-(1-Acetoxycyclopropyl)acetic acid

2-(1-Acetoxycyclopropyl)acetic acid

Cat. No.: B13683305
M. Wt: 158.15 g/mol
InChI Key: XDHUHBOQQAYRGG-UHFFFAOYSA-N
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Description

2-(1-Acetoxycyclopropyl)acetic acid is a cyclopropane-derived carboxylic acid featuring an acetoxy (-OAc) substituent on the cyclopropane ring. This compound combines the steric constraints of the cyclopropane ring with the reactivity of ester and carboxylic acid groups. Its molecular formula is C₇H₁₀O₄ (molecular weight: 158.15 g/mol).

Properties

IUPAC Name

2-(1-acetyloxycyclopropyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-5(8)11-7(2-3-7)4-6(9)10/h2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHUHBOQQAYRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Acetoxycyclopropyl)acetic acid typically involves the cyclopropanation of an appropriate precursor followed by acetylation. One common method involves the reaction of cyclopropylcarbinol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetoxycyclopropyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Acetoxycyclopropyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(1-Acetoxycyclopropyl)acetic acid involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The cyclopropyl ring can interact with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of 2-(1-Acetoxycyclopropyl)acetic acid and its analogs:

Compound Name Substituent on Cyclopropane Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Acetoxy (-OAc) C₇H₁₀O₄ 158.15 Ester group enhances lipophilicity; prodrug potential N/A
[(1S,2R)-2-Hexylcyclopropyl]acetic acid Hexyl (-C₆H₁₃) C₁₁H₂₀O₂ 184.27 Long alkyl chain suggests surfactant or lipid-mimetic applications
2-(1-(Mercaptomethyl)cyclopropyl)acetic acid Mercaptomethyl (-CH₂SH) C₆H₁₀O₂S 146.20 Thiol reactivity; impurity in Montelukast synthesis
2-(1-Methylcyclopropyl)acetic acid Methyl (-CH₃) C₆H₁₀O₂ 114.14 Simpler structure; higher volatility; synthetic intermediate
[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride Aminomethyl (-CH₂NH₂·HCl) C₆H₁₂ClNO₂ 165.62 Pharmaceutical salt form; improved solubility
2-(Cyclopropylmethoxy)acetic acid Cyclopropylmethoxy (-OCH₂C₃H₅) C₆H₁₀O₃ 130.14 Ether linkage; potential solubility modulation

Key Differences and Implications

Substituent Reactivity: Acetoxy Group: Undergoes hydrolysis to yield acetic acid, enabling prodrug strategies. The ester group increases lipophilicity (logP ~1.5–2.0 estimated), favoring membrane permeability. Mercaptomethyl Group: The thiol (-SH) group participates in nucleophilic reactions (e.g., disulfide bond formation), making it reactive in biological systems. This compound is linked to Montelukast synthesis as an intermediate or impurity. Aminomethyl Group: The hydrochloride salt () enhances aqueous solubility, useful in drug formulations requiring ionic forms for bioavailability.

Physicochemical Properties :

  • Volatility : The methyl-substituted analog (C₆H₁₀O₂) has lower molecular weight and higher volatility compared to the acetoxy variant, influencing its use in vapor-phase reactions.
  • Solubility : The cyclopropylmethoxy derivative (C₆H₁₀O₃) contains an ether group, which may improve solubility in polar aprotic solvents compared to purely hydrocarbon-substituted analogs.

Biological and Industrial Applications :

  • Hexyl-Substituted Compound : The long alkyl chain suggests applications in lipid bilayer studies or as a surfactant due to amphiphilic properties.
  • Montelukast-Related Mercapto Compound : Highlights the role of cyclopropane derivatives in leukotriene receptor antagonist synthesis.

Biological Activity

2-(1-Acetoxycyclopropyl)acetic acid is a compound that has garnered attention for its potential biological activities. Understanding its biological effects is crucial for exploring its applications in pharmacology and medicinal chemistry. This article reviews the current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.

  • Molecular Formula : C₇H₁₀O₄
  • Molecular Weight : 158.15 g/mol
  • Structure : The compound features a cyclopropyl group attached to an acetic acid moiety, which may influence its biological interactions.

The specific biological mechanisms of this compound have not been extensively characterized in the literature. However, compounds with similar structures often interact with various biological targets, including enzymes and receptors. Preliminary studies suggest potential activity against certain bacterial strains and possible anti-inflammatory effects.

Antimicrobial Activity

Research has indicated that acetic acid derivatives, including this compound, exhibit antimicrobial properties. A study focusing on acetic acid's efficacy in treating colonized burns demonstrated that it effectively reduced bacterial load, particularly against gram-negative organisms like Pseudomonas aeruginosa . While specific studies on this compound remain limited, its structural similarity to acetic acid suggests potential antimicrobial activity.

Case Studies

  • Topical Application in Wound Management :
    • Objective : To evaluate the efficacy of acetic acid in treating infected burn wounds.
    • Methodology : A randomized controlled trial compared 0.5% and 2% acetic acid solutions over three days.
    • Results : Significant reduction in bacterial load was observed, indicating potential for similar compounds like this compound in wound care .
  • Cervicovaginal Cytology :
    • Study Design : Investigated the recovery of squamous cells using acetic acid in gynecological samples.
    • Findings : Acetic acid treatment improved sample quality and recovery rates, suggesting that derivatives may enhance diagnostic procedures .

Data Tables

Study FocusCompoundKey Findings
Wound ManagementAcetic AcidEffective against Pseudomonas aeruginosa
Cytology Sample RecoveryAcetic AcidIncreased squamous cell recovery
Potential Antimicrobial EffectsThis compoundStructure suggests activity against bacteria

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